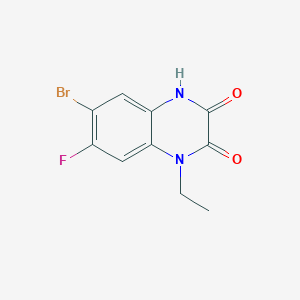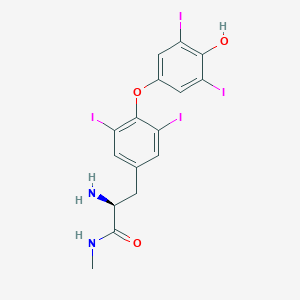
Bezafibrate-d6
Vue d'ensemble
Description
Bezafibrate-d6 is a deuterated form of Bezafibrate, a lipid-lowering agent used to manage hyperlipidemia. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification enhances the compound’s stability and allows for more precise analytical measurements in scientific research .
Mécanisme D'action
Target of Action
Bezafibrate-d6, also known as Bezafibrate D6 (dimethyl D6), is a lipid-lowering fibrate that primarily targets Peroxisome Proliferator-Activated Receptors (PPARs). It is an agonist of PPARs, with EC50s of 50 μM, 60 μM, 20 μM for human PPARα, PPARγ and PPARδ . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
This compound interacts with its targets, the PPARs, and induces changes in the expression of genes. It is generally accepted that bezafibrate is likely an agonist of PPAR-alpha. Certain other investigations have also suggested that the substance might also elicit some effects on ppar-gamma and ppar-delta too . This interaction results in the lowering of cholesterol and triglycerides, decreasing low-density lipoproteins (LDL), and increasing high-density lipoproteins (HDL) .
Biochemical Pathways
This compound affects several biochemical pathways. It lowers elevated blood lipids (triglycerides and cholesterol). Elevated VLDL and LDL are reduced by treatment with bezafibrate, while HDL levels are increased . It has been reported to have biochemical efficacy for patients with primary biliary cirrhosis (PBC) refractory to ursodeoxycholic acid (UDCA) .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is known that the elimination of bezafibrate is reduced in patients with renal insufficiency and dosage adjustments are necessary to prevent drug accumulation and toxic effects .
Result of Action
The molecular and cellular effects of this compound’s action include the lowering of cholesterol and triglycerides, decreasing LDL, and increasing HDL . It has been shown to significantly decrease the prevalence of small, dense LDL particles, remnants, induce atherosclerotic plaque regression in the thoracic and abdominal aorta, and improve endothelial function .
Analyse Biochimique
Biochemical Properties
Bezafibrate D6 (dimethyl D6) plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to act as an agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors are nuclear transcription factors that regulate the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. Bezafibrate D6 (dimethyl D6) binds to these receptors, leading to the activation of pathways that enhance lipid metabolism and reduce triglyceride levels .
Cellular Effects
Bezafibrate D6 (dimethyl D6) has profound effects on various cell types and cellular processes. It induces autophagy and improves hepatic lipid metabolism, particularly in conditions like glycogen storage disease type Ia . By activating PPARα, it enhances fatty acid oxidation and reduces lipogenesis, thereby decreasing triglyceride and glycogen accumulation in liver cells . Additionally, Bezafibrate D6 (dimethyl D6) influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its lipid-lowering effects .
Molecular Mechanism
The molecular mechanism of Bezafibrate D6 (dimethyl D6) involves its action as a PPAR agonist. This binding initiates the transcription of genes involved in lipid metabolism, such as those encoding for enzymes responsible for fatty acid oxidation and lipoprotein metabolism . Bezafibrate D6 (dimethyl D6) also inhibits acetyl-CoA carboxylase, reducing fatty acid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bezafibrate D6 (dimethyl D6) have been observed to change over time. Studies have shown that it remains stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . Over time, its lipid-lowering effects persist, but long-term studies indicate potential alterations in metabolic pathways and gene expression . In in vitro and in vivo studies, Bezafibrate D6 (dimethyl D6) has demonstrated sustained efficacy in reducing triglyceride levels and improving lipid profiles .
Dosage Effects in Animal Models
The effects of Bezafibrate D6 (dimethyl D6) vary with different dosages in animal models. At lower doses, it effectively reduces triglyceride levels and enhances fatty acid oxidation without significant adverse effects . At higher doses, there may be toxic effects, including liver enlargement and increased liver enzyme levels . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
Bezafibrate D6 (dimethyl D6) is involved in several metabolic pathways, primarily those related to lipid metabolism. It activates PPARα, leading to increased expression of genes involved in fatty acid β-oxidation and decreased expression of genes involved in lipogenesis . This results in enhanced breakdown of fatty acids and reduced synthesis of triglycerides . Additionally, Bezafibrate D6 (dimethyl D6) influences glucose metabolism by improving insulin sensitivity and reducing blood glucose levels .
Transport and Distribution
Within cells and tissues, Bezafibrate D6 (dimethyl D6) is transported and distributed through interactions with specific transporters and binding proteins. It is primarily taken up by liver cells, where it exerts its lipid-lowering effects . The compound’s distribution is influenced by its binding to plasma proteins, which facilitates its transport to target tissues . Bezafibrate D6 (dimethyl D6) accumulates in the liver, where it activates PPARα and modulates lipid metabolism .
Subcellular Localization
Bezafibrate D6 (dimethyl D6) is localized primarily in the cytosol and nucleus of liver cells . Its activity is directed by targeting signals that facilitate its transport to these compartments. In the nucleus, it binds to PPARα and other PPARs, initiating the transcription of genes involved in lipid metabolism . The subcellular localization of Bezafibrate D6 (dimethyl D6) is crucial for its function as a lipid-lowering agent, as it ensures the activation of key metabolic pathways in the appropriate cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bezafibrate-d6 involves the incorporation of deuterium into the molecular structure of Bezafibrate. The process typically starts with the preparation of deuterated reagents, followed by their reaction with the precursor molecules under controlled conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the deuterium content and overall quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bezafibrate-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .
Applications De Recherche Scientifique
Bezafibrate-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of lipid-lowering agents.
Medicine: Investigated for its potential therapeutic effects in managing hyperlipidemia and related conditions.
Industry: Utilized in the development of new pharmaceutical formulations and quality control processes
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenofibrate: Another fibrate used to manage hyperlipidemia, but with different pharmacokinetic properties.
Gemfibrozil: Similar lipid-lowering effects but differs in its chemical structure and mechanism of action.
Clofibrate: An older fibrate with a different safety profile and efficacy.
Uniqueness of Bezafibrate-d6
This compound is unique due to its deuterated nature, which enhances its stability and allows for more precise analytical measurements. This makes it particularly valuable in scientific research and industrial applications where accuracy and consistency are critical .
Propriétés
IUPAC Name |
2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBYAHWJQTYFKB-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


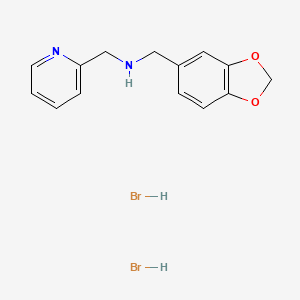
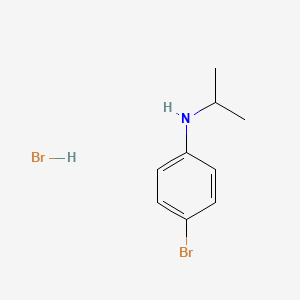
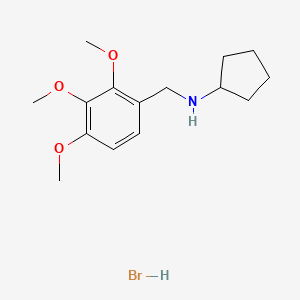
![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B1379811.png)
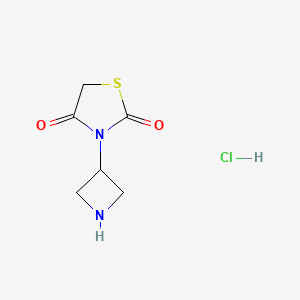
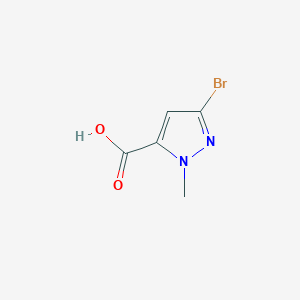
![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)

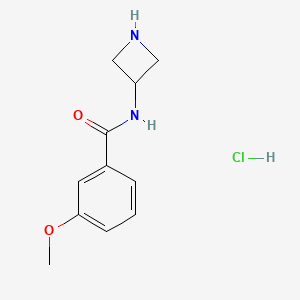
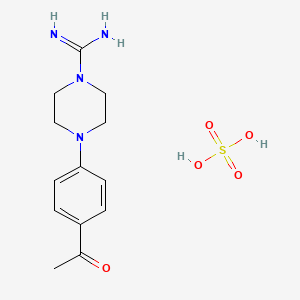
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1379825.png)
